molecular formula C10H11N3O2S B2976605 Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate CAS No. 2225137-12-0

Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate

Cat. No.: B2976605
CAS No.: 2225137-12-0
M. Wt: 237.28
InChI Key: MDRPLRJGMSXIDU-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate is a chemical compound characterized by its unique structure, which includes a thiophene ring, a pyrazole ring, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the pyrazole and carboxylate groups. Common synthetic routes include:

  • Thiophene Synthesis: The thiophene ring can be synthesized through the reaction of 1,4-diketones with Lawesson's reagent.

  • Pyrazole Introduction: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone.

  • Carboxylate Formation: The carboxylate group is introduced through esterification reactions using methanol and a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions at the thiophene or pyrazole rings can introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxo derivatives of the thiophene ring.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Derivatives with various functional groups introduced at the thiophene or pyrazole rings.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activity, including antimicrobial and antifungal properties.

Medicine: The compound and its derivatives are being explored for their medicinal properties

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate: is structurally similar to other thiophene and pyrazole derivatives, such as:

    • Methyl 3-amino-5-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxylate

    • This compound

    • This compound

Uniqueness: What sets this compound apart from its similar compounds is its specific combination of functional groups and the resulting biological and chemical properties. This uniqueness allows for its diverse applications in scientific research and industry.

Properties

IUPAC Name

methyl 3-amino-5-(1-methylpyrazol-4-yl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-13-5-6(4-12-13)8-3-7(11)9(16-8)10(14)15-2/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRPLRJGMSXIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(S2)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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